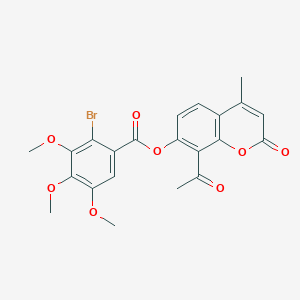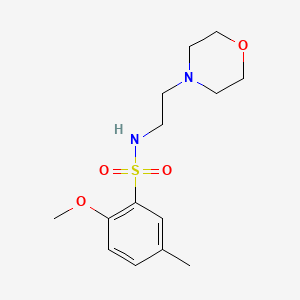![molecular formula C17H18N2O5S B15028450 (5Z)-5-(2-methoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15028450.png)
(5Z)-5-(2-methoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules, and is substituted with a methoxyphenyl group and a morpholinyl group, contributing to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a morpholinyl-substituted acylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Allylamine: Contains an amine group and an unsaturated carbon chain, but lacks the thiazolidine-2,4-dione core.
Lithium metal thiophosphates: Although structurally different, these compounds share some chemical properties and applications in materials science.
Uniqueness
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with methoxyphenyl and morpholinyl substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-5-3-2-4-12(13)10-14-16(21)19(17(22)25-14)11-15(20)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3/b14-10- |
InChI Key |
JMSZXZTZNIWMKW-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15028367.png)
![5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B15028372.png)
![2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B15028382.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028393.png)

![(3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15028402.png)

![benzene-1,4-diylbis{[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone}](/img/structure/B15028406.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028418.png)
![(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one](/img/structure/B15028430.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B15028441.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028451.png)

